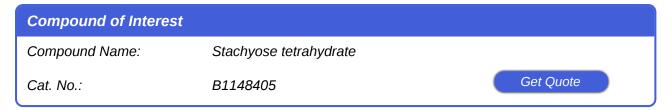


Stachyose Tetrahydrate: Modulating Immune Responses for Research and Drug Development

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Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachyose tetrahydrate, a naturally occurring tetrasaccharide, has emerged as a significant immunomodulatory agent with promising therapeutic potential.[1] Composed of two α -D-galactose units, one α -D-glucose unit, and one β -D-fructose unit, stachyose is found in various plants and has been traditionally consumed as part of the human diet.[2] Recent scientific investigations have unveiled its capacity to influence a range of immune responses, primarily through its anti-inflammatory effects and its profound impact on the gut microbiota.[3][4] These properties position **stachyose tetrahydrate** as a compelling candidate for further research and development in the context of inflammatory diseases, autoimmune disorders, and other conditions characterized by immune dysregulation.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the immunomodulatory effects of **stachyose tetrahydrate**.

Immunomodulatory Mechanisms of Stachyose Tetrahydrate



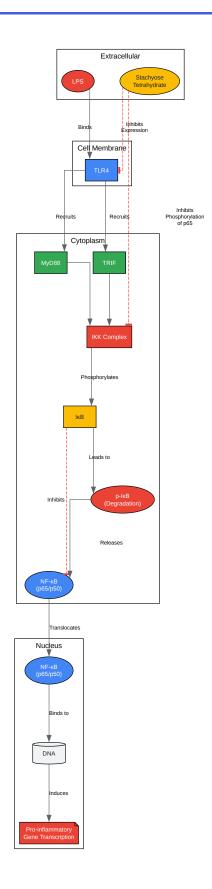
Stachyose tetrahydrate exerts its immunomodulatory effects through two primary, interconnected mechanisms: direct interaction with immune signaling pathways and indirect modulation via the gut microbiota.

Direct Anti-inflammatory Effects: Inhibition of the TLR4/NF-κB Signaling Pathway

Stachyose has been shown to directly suppress inflammatory responses by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[3] TLR4 is a key pattern recognition receptor that recognizes lipopolysaccharide (LPS), a component of Gram-negative bacteria, and triggers a downstream signaling cascade that leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB).[5] NF-κB activation is a central event in the inflammatory response, leading to the transcription of numerous pro-inflammatory genes, including those for cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[6]

Stachyose has been demonstrated to inhibit the expression of TLR4 and suppress the phosphorylation of the p65 subunit of NF-kB, thereby preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene expression.[3] This inhibitory action has been observed in both in vitro models using macrophage cell lines and in vivo models of inflammatory conditions like dextran sodium sulfate (DSS)-induced colitis.[3]





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Caption: Stachyose inhibits the TLR4/NF-кВ signaling pathway.

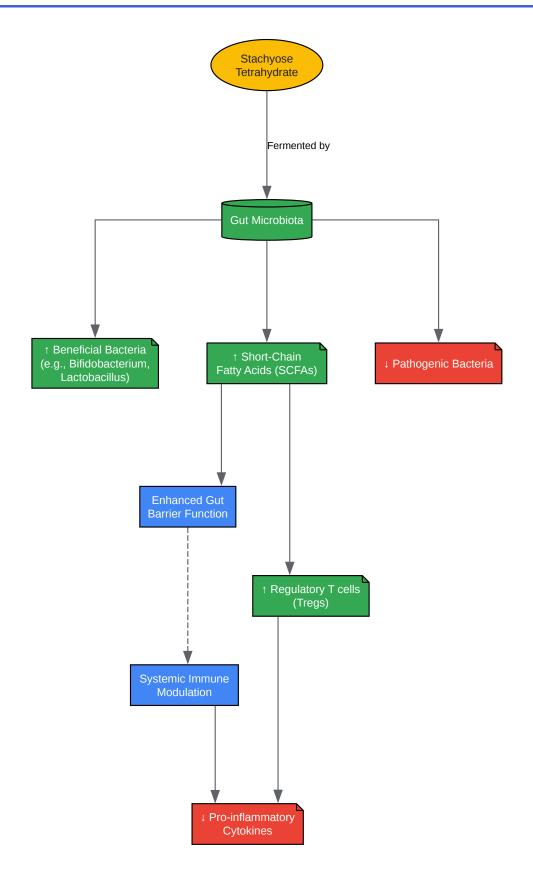


Indirect Immunomodulation via Gut Microbiota

Stachyose is a prebiotic, meaning it is not digested in the upper gastrointestinal tract and reaches the colon intact, where it is fermented by the gut microbiota.[7] This fermentation process leads to several beneficial changes in the gut environment that indirectly modulate the immune system:

- Promotion of Beneficial Bacteria: Stachyose selectively promotes the growth of beneficial bacteria, such as Bifidobacterium and Lactobacillus.[8] These bacteria can outcompete pathogenic bacteria and produce various metabolites that have positive effects on the host.
- Production of Short-Chain Fatty Acids (SCFAs): The fermentation of stachyose by gut bacteria produces SCFAs, primarily acetate, propionate, and butyrate.[9] SCFAs have welldocumented immunomodulatory properties, including the ability to enhance the gut barrier function, reduce inflammation, and influence the differentiation and function of immune cells.
- Modulation of Immune Cell Populations: By altering the gut microbial composition and SCFA production, stachyose can influence the balance of different immune cell populations, such as promoting the differentiation of anti-inflammatory regulatory T cells (Tregs).





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Caption: Stachyose modulates the immune system via the gut microbiota.



Data Presentation

The following tables summarize the quantitative data on the immunomodulatory effects of **stachyose tetrahydrate** from various in vitro and in vivo studies.

Table 1: Effect of Stachyose on Pro-inflammatory Cytokine Production



Cytokine	Model System	Stachyose Concentration/ Dose	Inhibition (%)	Reference
TNF-α	LPS-stimulated RAW264.7 macrophages	50 μg/mL	~40%	[6][10]
LPS-stimulated RAW264.7 macrophages	100 μg/mL	~60%	[6][11]	
High-Fat Diet-fed mice	400 mg/kg/day	Significant reduction in serum	[4]	_
IL-6	LPS-stimulated RAW264.7 macrophages	50 μg/mL	~35%	[3]
LPS-stimulated RAW264.7 macrophages	100 μg/mL	~55%	[3]	
DSS-induced colitis in mice	1.5 g/kg/day	Significant reduction in serum	[3]	_
IL-1β	LPS-stimulated RAW264.7 macrophages	100 μg/mL	~50%	[3]
DSS-induced colitis in mice	1.5 g/kg/day	Significant reduction in serum	[3]	

Table 2: Effect of Stachyose on Anti-inflammatory Cytokine Production



Cytokine	Model System	Stachyose Concentration/ Dose	Induction/Cha nge	Reference
IL-10	DSS-induced colitis in mice	1.5 g/kg/day	Significant increase in serum	[3]
TGF-β	Hypobaric hypoxia-induced mice	Combination with L. rhamnosus GG	Significant increase in expression	[1]

Table 3: Effect of Stachyose on Immune Cell Populations and Function

Immune Parameter	Model System	Stachyose Concentration/ Dose	Effect	Reference
Lymphocyte Proliferation	PHA-stimulated splenocytes	100 μg/mL	Moderate inhibition	[12][13]
Fecal IgA	Healthy mice	0.83 g/kg/day	Significant increase	[3][14]
Dendritic Cell Maturation (CD80, CD86)	Bone marrow- derived dendritic cells	Not specified	Downregulation of expression	[15][16]
Macrophage Polarization (iNOS/Arg-1 ratio)	RAW264.7 macrophages	Not specified	Shift towards M2 phenotype (increased Arg-1)	[17][18][19]
Regulatory T cells (Foxp3+)	High-Fat Diet-fed mice	400 mg/kg/day	Antagonized HFD-induced decrease	[4]
NK Cell Cytotoxicity	YAC-1 target cells	Not specified	Potential for modulation	[20][21]



Experimental Protocols

The following are detailed protocols for key experiments to investigate the immunomodulatory effects of **stachyose tetrahydrate**.

In Vitro Anti-inflammatory Assay using RAW264.7 Macrophages

Objective: To determine the effect of stachyose on the production of pro-inflammatory cytokines in LPS-stimulated RAW264.7 macrophages.

Materials:

- RAW264.7 macrophage cell line
- DMEM (Dulbecco's Modified Eagle Medium)
- FBS (Fetal Bovine Serum)
- Penicillin-Streptomycin solution
- Stachyose tetrahydrate
- · Lipopolysaccharide (LPS) from E. coli
- ELISA kits for TNF-α, IL-6, and IL-1β
- 96-well cell culture plates
- CO2 incubator

Protocol:

- Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
- Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

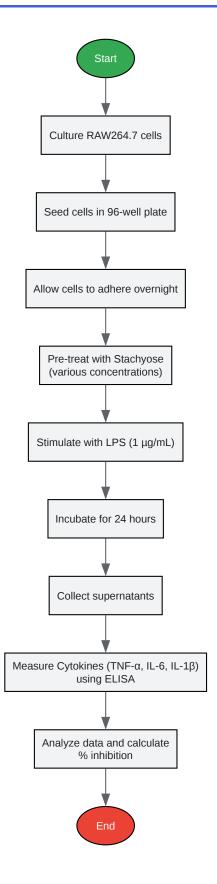
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- Stachyose Treatment: Prepare various concentrations of **stachyose tetrahydrate** in complete DMEM. Pre-treat the cells with different concentrations of stachyose (e.g., 10, 50, 100 μg/mL) for 2 hours. Include a vehicle control (medium only).
- LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 μ g/mL) for 24 hours. Include an unstimulated control group (no LPS).
- Supernatant Collection: After 24 hours, centrifuge the plate and collect the cell culture supernatants.
- Cytokine Measurement: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
- Data Analysis: Calculate the percentage inhibition of cytokine production by stachyose compared to the LPS-only control.





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Caption: Workflow for in vitro anti-inflammatory assay.



In Vivo DSS-Induced Colitis Model

Objective: To evaluate the protective effect of stachyose against DSS-induced colitis in mice.

Materials:

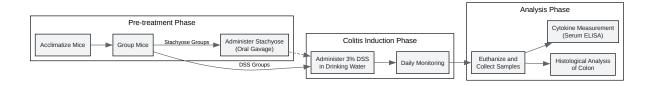
- BALB/c mice (6-8 weeks old)
- Dextran sodium sulfate (DSS, 36-50 kDa)
- Stachyose tetrahydrate
- Animal caging and husbandry supplies
- Reagents for histological analysis (formalin, paraffin, H&E stain)
- · ELISA kits for murine cytokines

Protocol:

- Acclimatization: Acclimatize mice for one week before the experiment.
- Grouping: Randomly divide the mice into four groups: Control, DSS only, Stachyose only, and Stachyose + DSS.
- Stachyose Administration: Administer stachyose (e.g., 1.5 g/kg/day) to the "Stachyose only"
 and "Stachyose + DSS" groups via oral gavage for a pre-treatment period of 7-14 days.[3]
- Colitis Induction: Induce colitis in the "DSS only" and "Stachyose + DSS" groups by providing 3% (w/v) DSS in their drinking water for 7 consecutive days. The "Control" and "Stachyose only" groups receive regular drinking water.
- Monitoring: Monitor the mice daily for body weight loss, stool consistency, and rectal bleeding.
- Sample Collection: At the end of the experiment (day 8 after DSS induction), euthanize the
 mice and collect blood samples for cytokine analysis and colon tissues for histological
 examination.



- Histological Analysis: Fix the colon tissues in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score the histological damage based on inflammation, ulceration, and crypt damage.
- Cytokine Measurement: Measure the levels of pro- and anti-inflammatory cytokines in the serum using ELISA kits.



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